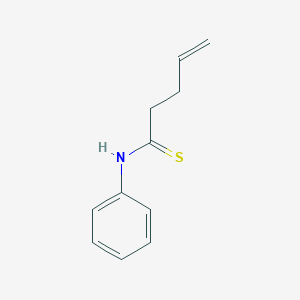
N-Phenylpent-4-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylpent-4-enethioamide is an organic compound that belongs to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide functional group. This compound has a phenyl group attached to the nitrogen atom and a pent-4-enyl group attached to the sulfur atom. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenylpent-4-enethioamide can be synthesized through several methods. One common approach involves the reaction of phenylamine with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the acyl chloride, forming the thioamide.
Another method involves the use of ethanoic anhydride as the acylating agent. In this process, phenylamine reacts with ethanoic anhydride to form N-phenylethanamide, which is then further reacted with pent-4-enyl chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reactions are carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-Phenylpent-4-enethioamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-Phenylpent-4-enethioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Phenylpent-4-enethioamide involves its interaction with specific molecular targets. The sulfur atom in the thioamide group can form strong interactions with metal ions, making it a potential ligand in coordination chemistry. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in biological molecules, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Phenylethanamide: Similar structure but with an ethyl group instead of a pent-4-enyl group.
N-Phenylprop-2-enethioamide: Similar structure but with a prop-2-enyl group.
N-Phenylbut-3-enethioamide: Similar structure but with a but-3-enyl group.
Uniqueness
N-Phenylpent-4-enethioamide is unique due to the presence of the pent-4-enyl group, which provides additional flexibility and reactivity compared to shorter alkyl chains. This makes it a valuable compound for studying the effects of chain length on chemical and biological properties .
Properties
CAS No. |
81114-06-9 |
|---|---|
Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
N-phenylpent-4-enethioamide |
InChI |
InChI=1S/C11H13NS/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13) |
InChI Key |
BGYKITJJFWGIRT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


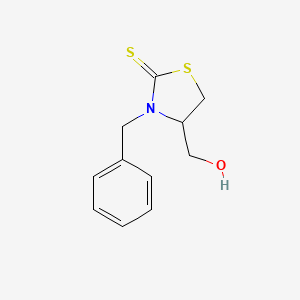
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)
![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)
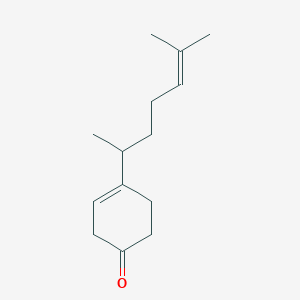

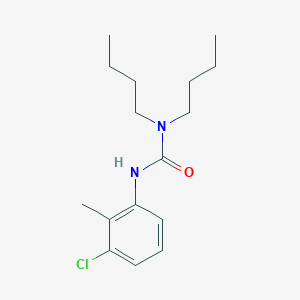
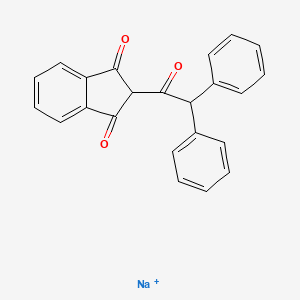
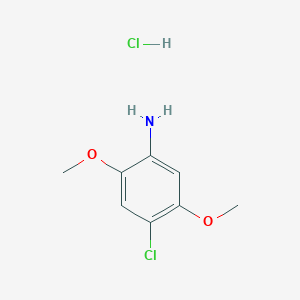
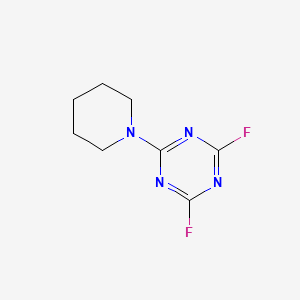
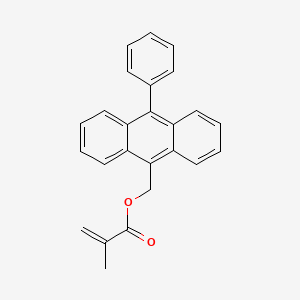
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)
